molecular formula C22H17N4O3S- B10872694 2-(1,3-benzothiazol-2-yl)-5-(4-methoxybenzyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

2-(1,3-benzothiazol-2-yl)-5-(4-methoxybenzyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

Cat. No.: B10872694
M. Wt: 417.5 g/mol
InChI Key: KZABBMUHNRFHGR-UHFFFAOYSA-M
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Description

2-(1,3-Benzothiazol-2-yl)-5-(4-methoxybenzyl)-4-methyl-3,6-dioxo-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-5-(4-methoxybenzyl)-4-methyl-3,6-dioxo-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pH, are carefully controlled to maximize efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-5-(4-methoxybenzyl)-4-methyl-3,6-dioxo-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups, leading to a variety of derivatives with potentially unique properties .

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-5-(4-methoxybenzyl)-4-methyl-3,6-dioxo-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-5-(4-methoxybenzyl)-4-methyl-3,6-dioxo-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylthio)-1-(4-methylphenyl)ethanone
  • N-(1,3-Benzothiazol-2-yl)-N’-(4-methoxyphenyl)thiourea
  • 2-(1,3-Benzothiazol-2-ylthio)-1-(4-methoxyphenyl)ethanone

Uniqueness

Compared to similar compounds, 2-(1,3-Benzothiazol-2-yl)-5-(4-methoxybenzyl)-4-methyl-3,6-dioxo-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide stands out due to its unique structural features and the specific biological activities it exhibits. Its combination of benzothiazole and pyrazolo[4,3-c]pyridine moieties contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C22H17N4O3S-

Molecular Weight

417.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[(4-methoxyphenyl)methyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate

InChI

InChI=1S/C22H18N4O3S/c1-13-20-17(11-19(27)25(13)12-14-7-9-15(29-2)10-8-14)24-26(21(20)28)22-23-16-5-3-4-6-18(16)30-22/h3-11,27H,12H2,1-2H3/p-1

InChI Key

KZABBMUHNRFHGR-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CC5=CC=C(C=C5)OC)[O-]

Origin of Product

United States

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